molecular formula C11H8F3N3OS B286998 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

Katalognummer B286998
Molekulargewicht: 287.26 g/mol
InChI-Schlüssel: JAOHXNHWMMREGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.

Wirkmechanismus

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide selectively targets JAK3, which is a key component of the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection in animal models of organ transplantation. In addition, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide is its high selectivity for JAK3, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to have some limitations in terms of its potential side effects, including an increased risk of infections and malignancies, as well as reversible elevations in liver enzymes.

Zukünftige Richtungen

There are several potential future directions for the research and development of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide. One potential area of focus is the development of more selective JAK3 inhibitors with fewer side effects. Another potential area of focus is the identification of biomarkers that can predict patient response to 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, which could help optimize its use in clinical practice. Finally, there is also potential for the combination of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy in various autoimmune diseases and cancer.

Synthesemethoden

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride to form 4-methylthiazol-2-yl trifluoroacetate. This intermediate is then reacted with 4-(trifluoromethyl)aniline to form 4-(trifluoromethyl)phenylthiazol-2-yl trifluoroacetate. The final step involves the reaction of this intermediate with ethyl chloroformate to form 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection and in cancer therapy.

Eigenschaften

Molekularformel

C11H8F3N3OS

Molekulargewicht

287.26 g/mol

IUPAC-Name

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,15,18)

InChI-Schlüssel

JAOHXNHWMMREGV-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.